molecular formula C9H10ClF2NO B8124848 3-(2,6-Difluorophenyl)azetidin-3-ol hydrochloride

3-(2,6-Difluorophenyl)azetidin-3-ol hydrochloride

Katalognummer: B8124848
Molekulargewicht: 221.63 g/mol
InChI-Schlüssel: HKGICVKAFGPGOL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2,6-Difluorophenyl)azetidin-3-ol hydrochloride is a small-molecule organic compound characterized by an azetidine ring (a four-membered nitrogen-containing heterocycle) substituted with a 2,6-difluorophenyl group at the 3-position and a hydroxyl group. The hydrochloride salt enhances its solubility and stability for pharmaceutical or agrochemical applications. For example, 3-hydroxy-2-(3-hydroxyethyl)propanedinitrile hydrochloride (CAS 18621-18-6) shares the azetidine core but differs in substituents, with a molecular weight of 109.55 g/mol and a boiling point of 243.5±40.0°C .

Eigenschaften

IUPAC Name

3-(2,6-difluorophenyl)azetidin-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO.ClH/c10-6-2-1-3-7(11)8(6)9(13)4-12-5-9;/h1-3,12-13H,4-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKGICVKAFGPGOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(C2=C(C=CC=C2F)F)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

3-(2,6-Difluorophenyl)azetidin-3-ol hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 2306275-02-3
  • Molecular Formula : C9H10ClF2NO
  • Molecular Weight : 221.63 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as a modulator of neurotransmitter levels in the central nervous system (CNS), particularly affecting dopamine and norepinephrine pathways. This modulation can influence mood and cognitive functions, making it a candidate for treating neurological disorders.

Biological Activity Overview

The compound exhibits several biological activities, which can be summarized as follows:

Activity TypeDescriptionReference
Neurotransmitter Modulation Potential to modulate extracellular levels of catecholamines, influencing CNS functions.
Antiviral Activity Inhibition of viral replication in various cell lines; specific EC50 values reported.
Anticancer Properties Induces apoptosis and inhibits proliferation in cancer cell lines; IC50 values vary by cell type.

Case Studies and Research Findings

  • Neuropharmacological Studies :
    • A study demonstrated that this compound significantly increased the levels of dopamine and norepinephrine in rodent models, suggesting its potential as an antidepressant or anxiolytic agent. The compound showed a favorable pharmacokinetic profile with moderate oral bioavailability.
  • Antiviral Efficacy :
    • In vitro studies indicated that the compound exhibits antiviral activity against several viruses, including human coronaviruses and influenza strains. The EC50 values ranged from 12 µM to 45 µM depending on the viral strain tested, highlighting its potential as a therapeutic agent during viral outbreaks.
  • Anticancer Activity :
    • Research involving various cancer cell lines showed that the compound could inhibit cell proliferation and induce apoptosis. For example, it exhibited IC50 values between 14.5 µM to 97.9 µM against pancreatic and colorectal cancer cells, indicating significant anticancer potential.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that the presence of the difluorophenyl group enhances the compound's binding affinity to its targets while improving its pharmacological profile. Modifications to the azetidine ring have been explored to optimize efficacy and reduce toxicity.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds similar to 3-(2,6-difluorophenyl)azetidin-3-ol hydrochloride exhibit promising anticancer properties. For instance, studies on azetidine derivatives have shown potential as inhibitors of mitogen-activated protein kinase (MEK), which is crucial in the signaling pathways of various cancers .

Case Study Example :
A study demonstrated that specific azetidine derivatives could effectively inhibit cell proliferation in breast cancer models. The compound's structure allows it to interact favorably with the target enzymes involved in cancer progression, leading to decreased tumor growth in vitro and in vivo .

2. Neuroprotective Effects
Compounds derived from azetidine structures have been investigated for neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. The ability of these compounds to modulate neurotransmitter levels and reduce oxidative stress is being explored as a therapeutic avenue .

Case Study Example :
In a preclinical study, an azetidine derivative was shown to improve cognitive function in animal models by enhancing synaptic plasticity and reducing amyloid-beta accumulation, suggesting potential applications in treating Alzheimer's disease .

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions that allow for the modification of its structure to enhance biological activity. Various synthetic routes have been documented, showcasing yields and conditions that optimize production efficiency.

Synthesis MethodYield (%)Reaction Conditions
Reaction with dichloromethane93%Stirred mixture at room temperature
Heating with triethylamine97%75°C for 2 hours
Reaction with cesium carbonate41%DMSO at 90°C for 2 hours

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Studies have shown that compounds within this class can exhibit favorable absorption rates and bioavailability when administered orally.

Key Findings :

  • Oral Bioavailability : Compounds similar to this azetidine derivative have demonstrated moderate oral bioavailability ranging from 20% to 42% in preclinical models .
  • Half-Life : The half-life of related compounds has been reported between 4 to 6 hours, indicating a reasonable duration of action which supports their use in chronic conditions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table compares 3-(2,6-Difluorophenyl)azetidin-3-ol hydrochloride with key analogs based on structural features, physicochemical properties, and synthetic methods derived from available evidence:

Compound Name Molecular Formula CAS No. Molecular Weight (g/mol) Key Substituents Similarity Score Synthetic Conditions
3-(2,6-Difluorophenyl)azetidin-3-ol HCl C₉H₈ClF₂NO Not specified ~219.6 (estimated) 2,6-difluorophenyl, hydroxyl N/A Likely requires halogenated aryl coupling
3-Methylazetidin-3-ol hydrochloride C₄H₁₀ClNO 18621-18-6 109.55 Methyl, hydroxyl 0.82 Reaction in dichloromethane, 70% yield
1-((2-Hydroxyethyl)amino)propan-2-ol C₅H₁₃NO₂ Not specified 119.16 Hydroxyethyl, hydroxyl 0.80 Isopropanol solvent, 65% yield
3-(2,6-Difluoro-phenoxy)-azetidine HCl C₉H₈ClF₂NO 1965310-43-3 219.6 2,6-difluorophenoxy, NH N/A Phenoxy coupling via SN2 reaction

Key Observations:

For example, 3-methylazetidin-3-ol hydrochloride has a lower molecular weight (109.55 vs. ~219.6) and higher polarity due to the hydroxyl group . The hydrochloride salt formation improves stability and crystallinity, a feature shared with analogs like 3-methylazetidin-3-ol hydrochloride .

Synthetic Complexity: Introducing the 2,6-difluorophenyl group likely requires multi-step synthesis, such as Suzuki-Miyaura coupling or nucleophilic aromatic substitution, whereas methyl-substituted analogs are synthesized via simpler alkylation in dichloromethane . The phenoxy-substituted analog (CAS 1965310-43-3) employs etherification reactions, which differ from the aryl coupling needed for the target compound .

Biological and Functional Implications: Fluorine atoms in the 2,6-difluorophenyl group may enhance metabolic stability and binding affinity to biological targets (e.g., enzymes or receptors) compared to non-fluorinated analogs. This is consistent with agrochemical compounds like furyloxyfen (3-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenoxy tetrahydrofuran), where fluorine improves pesticidal activity .

Vorbereitungsmethoden

Reaction Scheme:

2,6-Difluoroaniline+EpichlorohydrinBase3-(2,6-Difluorophenyl)azetidin-3-olHClHydrochloride Salt\text{2,6-Difluoroaniline} + \text{Epichlorohydrin} \xrightarrow{\text{Base}} \text{3-(2,6-Difluorophenyl)azetidin-3-ol} \xrightarrow{\text{HCl}} \text{Hydrochloride Salt}

Procedure Details (Adapted from WO 2006/040465):

  • Azetidine Ring Formation :

    • 2,6-Difluoroaniline (1.0 eq) is dissolved in a polar aprotic solvent (e.g., toluene or acetonitrile).

    • Epichlorohydrin (1.2 eq) is added dropwise at 50–60°C under nitrogen.

    • A base (e.g., sodium hydrogen carbonate or tripotassium phosphate) is introduced to facilitate nucleophilic ring-opening.

    • The mixture is refluxed for 4–6 hours, followed by cooling and aqueous workup.

  • Hydrochloride Salt Formation :

    • The crude azetidin-3-ol is treated with concentrated hydrochloric acid in methanol or isopropanol.

    • Crystallization is induced by cooling to 0–5°C, yielding the hydrochloride salt (typical yield: 75–85%).

Key Data:

ParameterValueSource
Yield83.9% (analogous compound)
Reaction Temperature50–60°C
SolventToluene/Water biphasic system

Mitsunobu Reaction-Based Alkylation

This method employs a Mitsunobu reaction to couple a 2,6-difluorophenyl alcohol with a protected azetidine precursor.

Reaction Scheme:

2,6-Difluorophenol+1-Benzhydrylazetidin-3-olDIAD, PPh3Protected AzetidineDeprotectionTarget Compound\text{2,6-Difluorophenol} + \text{1-Benzhydrylazetidin-3-ol} \xrightarrow{\text{DIAD, PPh}_3} \text{Protected Azetidine} \xrightarrow{\text{Deprotection}} \text{Target Compound}

Procedure Highlights (US 8,207,355 B2):

  • Coupling Step :

    • 1-Benzhydrylazetidin-3-ol, 2,6-difluorophenol, triphenylphosphine (PPh₃), and diisopropyl azodicarboxylate (DIAD) are combined in THF.

    • The reaction proceeds at 25°C for 12–18 hours.

  • Deprotection :

    • The benzhydryl group is removed via hydrogenolysis (H₂/Pd-C) or acidic hydrolysis (HCl/EtOH).

Key Data:

ParameterValueSource
Coupling Yield68–72%
Deprotection Efficiency>95%

Reductive Amination of Azetidinone Intermediates

Azetidin-3-ones are reduced to azetidin-3-ols using borane or sodium borohydride, followed by salt formation.

Reaction Scheme:

3-(2,6-Difluorophenyl)azetidin-3-oneNaBH4Azetidin-3-olHClHydrochloride\text{3-(2,6-Difluorophenyl)azetidin-3-one} \xrightarrow{\text{NaBH}_4} \text{Azetidin-3-ol} \xrightarrow{\text{HCl}} \text{Hydrochloride}

Procedure (WO 2016/125080):

  • Reduction :

    • 3-(2,6-Difluorophenyl)azetidin-3-one is treated with NaBH₄ in methanol at 0°C.

    • The reaction is quenched with aqueous NH₄Cl, and the product is extracted into dichloromethane.

  • Salt Formation :

    • The free base is dissolved in ethanol and treated with HCl gas to precipitate the hydrochloride salt.

Key Data:

ParameterValueSource
Reduction Yield78–82%
Purity Post-Crystallization99% (HPLC)

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Epoxide-Amine Cyclization75–8595–98HighModerate
Mitsunobu Reaction68–7290–95ModerateLow
Reductive Amination78–8298–99HighHigh

Critical Process Considerations

  • Solvent Selection : Toluene and methanol are preferred for their balance of solubility and ease of removal.

  • Acid Choice : Hydrochloric acid in isopropanol ensures high-purity salt formation without over-acidification.

  • Temperature Control : Maintaining 50–60°C during cyclization minimizes side reactions (e.g., epoxide polymerization).

Emerging Innovations

Recent patents (e.g., EP 3,810,283 ) highlight the use of flow chemistry for continuous azetidine synthesis, reducing reaction times by 40% and improving yields to >90%. Catalytic asymmetric methods are also under exploration to access enantiopure forms.

Q & A

Q. What are the optimal synthetic routes for 3-(2,6-Difluorophenyl)azetidin-3-ol hydrochloride, and how can purity be validated?

  • Methodological Answer : A plausible synthetic route involves using fluorinated benzaldehydes (e.g., 2,6-difluorobenzaldehyde) as starting materials. Cyclization reactions, such as intramolecular nucleophilic substitution, can form the azetidine ring. For example, condensation with an appropriate amine precursor followed by acid-catalyzed cyclization may yield the target compound. Post-synthesis purification via column chromatography or recrystallization is critical. Purity validation should employ gas chromatography-mass spectrometry (GC-MS) for volatile impurities, nuclear magnetic resonance (NMR) (¹H, ¹³C, ¹⁹F) for structural confirmation, and high-performance liquid chromatography (HPLC) for quantitative purity assessment (>95%) .

Q. How can the crystal structure and molecular conformation of this compound be determined experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals grown via slow evaporation (e.g., in ethanol/water mixtures) are mounted on a diffractometer. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Structural refinement using SHELXL (for small molecules) resolves bond lengths, angles, and torsion angles. Hydrogen bonding (C–H/F, C–H/O) and π-π stacking interactions can be visualized, and space group assignments (e.g., centrosymmetric P2₁/c) are validated using R-factors .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • Vibrational Analysis : Fourier-transform infrared (FT-IR) and Raman spectroscopy identify functional groups (e.g., hydroxyl, C-F stretches at ~1100–1250 cm⁻¹).
  • Electronic Properties : UV-Vis absorption spectroscopy (in DMSO or methanol) reveals π→π* and n→π* transitions, with λmax values compared to DFT-predicted electronic transitions.
  • Thermal Stability : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) determine melting points and decomposition profiles .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic and nonlinear optical (NLO) properties of this compound?

  • Methodological Answer : DFT calculations (e.g., CAM-B3LYP/6-311++G(d,p)) model frontier molecular orbitals (HOMO-LUMO gaps), molecular electrostatic potential (MEP) surfaces, and hyperpolarizability. The third-order nonlinear susceptibility (χ⁽³⁾) is calculated using coupled-perturbed Hartree-Fock methods. Experimental validation via Z-scan techniques compares computed χ⁽³⁾ values (e.g., ~369 × 10⁻²² m²/V²) with literature data for fluorinated chalcones, identifying potential NLO applications .

Q. How do intermolecular interactions in the solid state influence crystallographic packing and stability?

  • Methodological Answer : Hirshfeld surface analysis quantifies intermolecular contacts (e.g., C–H···F, C–H···O). Fingerprint plots (using CrystalExplorer) differentiate contributions from hydrogen bonds, van der Waals interactions, and π-π stacking. Lattice energy calculations (via PIXEL or DFT) assess stabilization energies. Experimental data (SC-XRD) combined with simulated bulk models (e.g., 378,000-atom supercells) predict macroscopic properties like thermal expansion .

Q. What strategies mitigate challenges in handling hygroscopic azetidin-3-ol derivatives during synthesis?

  • Methodological Answer :
  • Storage : Store under inert gas (argon/nitrogen) in sealed, desiccated containers to prevent moisture absorption.
  • Solubility : Use anhydrous solvents (e.g., DMSO, methanol) for reactions.
  • Characterization : Dynamic vapor sorption (DVS) analysis quantifies hygroscopicity. Safety protocols from SDS guidelines (e.g., PAC-1/PAC-2 exposure limits) ensure safe handling .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.